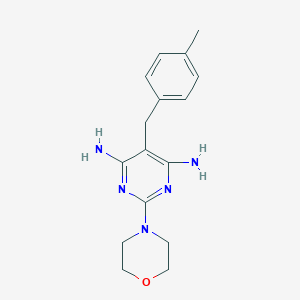
6-Amino-5-(4-methylbenzyl)-2-(4-morpholinyl)-4-pyrimidinylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-5-(4-methylbenzyl)-2-(4-morpholinyl)-4-pyrimidinylamine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as JNJ-26481585 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions.
Wirkmechanismus
JNJ-26481585 inhibits the activity of HDACs by binding to the active site of the enzyme. This leads to the accumulation of acetylated histones, which in turn leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
JNJ-26481585 has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and induce cell cycle arrest. It has also been shown to inhibit angiogenesis (the formation of new blood vessels) and to enhance the immune response to cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of JNJ-26481585 is its specificity for HDAC inhibition, which makes it a useful tool for studying the role of HDACs in cancer biology. However, one limitation of JNJ-26481585 is its poor solubility in water, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of JNJ-26481585. One area of interest is the development of more potent and selective HDAC inhibitors for use in cancer therapy. Another area of interest is the study of the effects of JNJ-26481585 on other cellular pathways, such as the regulation of autophagy (cellular recycling) and the modulation of the immune response. Additionally, the potential use of JNJ-26481585 in combination with other cancer therapies is an area of active research.
Synthesemethoden
The synthesis of JNJ-26481585 involves the reaction of 4-methylbenzylamine with 2-chloro-4-morpholinopyrimidine, followed by the addition of 6-amino-4-pyrimidinylamine. The resulting product is then purified through column chromatography to obtain JNJ-26481585 in its pure form.
Wissenschaftliche Forschungsanwendungen
JNJ-26481585 has been studied for its potential applications in cancer research. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDACs have been found to be overexpressed in cancer cells, leading to the suppression of tumor suppressor genes. JNJ-26481585 has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting HDAC activity.
Eigenschaften
Molekularformel |
C16H21N5O |
|---|---|
Molekulargewicht |
299.37 g/mol |
IUPAC-Name |
5-[(4-methylphenyl)methyl]-2-morpholin-4-ylpyrimidine-4,6-diamine |
InChI |
InChI=1S/C16H21N5O/c1-11-2-4-12(5-3-11)10-13-14(17)19-16(20-15(13)18)21-6-8-22-9-7-21/h2-5H,6-10H2,1H3,(H4,17,18,19,20) |
InChI-Schlüssel |
MBNHFSJYHBETJM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CC2=C(N=C(N=C2N)N3CCOCC3)N |
Kanonische SMILES |
CC1=CC=C(C=C1)CC2=C(N=C(N=C2N)N3CCOCC3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[4-(isopentyloxy)-3-methoxyphenyl]-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B243099.png)
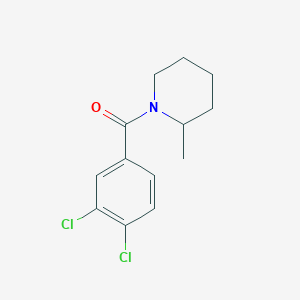
![2-[(5,6-Diaminopyrimidin-4-yl)sulfanyl]-5-nitrobenzonitrile](/img/structure/B243102.png)
![3-nitro-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B243103.png)
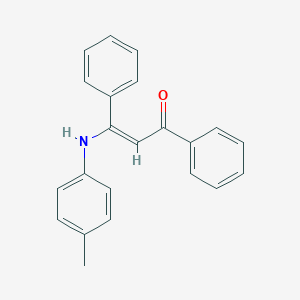
![1-[(2-{[4-(Hexyloxy)benzoyl]oxy}-1-naphthyl)methyl]-2-naphthyl 4-(hexyloxy)benzoate](/img/structure/B243105.png)
![1,5-dimethyl-4-[(2E)-2-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)hydrazinyl]-2-phenylpyrazol-3-one](/img/structure/B243109.png)
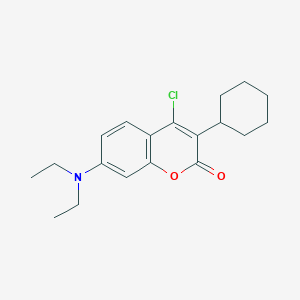
![2,4-Diaminopyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B243120.png)
![5-[1-(2-Methoxyphenyl)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B243121.png)
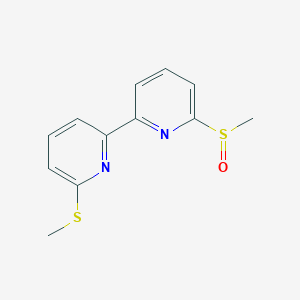
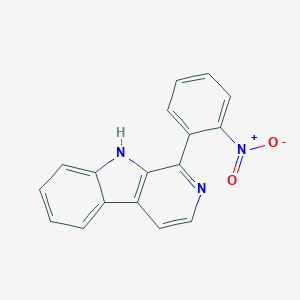
![6-acetyl-5-(4-methoxyphenyl)-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B243138.png)
![N-[4-anilino-6-(1-piperazinyl)-1,3,5-triazin-2-yl]-N-benzylamine](/img/structure/B243147.png)